N-Boc-1,3-propanediamine N-Boc-1,3-propanediamine
Brand Name: Vulcanchem
CAS No.: 75178-96-0
VCID: VC21536842
InChI: InChI=1S/C8H18N2O2/c1-8(2,3)12-7(11)10-6-4-5-9/h4-6,9H2,1-3H3,(H,10,11)
SMILES: CC(C)(C)OC(=O)NCCCN
Molecular Formula: C8H18N2O2
Molecular Weight: 174.24 g/mol

N-Boc-1,3-propanediamine

CAS No.: 75178-96-0

Cat. No.: VC21536842

Molecular Formula: C8H18N2O2

Molecular Weight: 174.24 g/mol

* For research use only. Not for human or veterinary use.

N-Boc-1,3-propanediamine - 75178-96-0

CAS No. 75178-96-0
Molecular Formula C8H18N2O2
Molecular Weight 174.24 g/mol
IUPAC Name tert-butyl N-(3-aminopropyl)carbamate
Standard InChI InChI=1S/C8H18N2O2/c1-8(2,3)12-7(11)10-6-4-5-9/h4-6,9H2,1-3H3,(H,10,11)
Standard InChI Key POHWAQLZBIMPRN-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)NCCCN
Canonical SMILES CC(C)(C)OC(=O)NCCCN

Chemical Identity and Structure

N-Boc-1,3-propanediamine, also known as tert-butyl N-(3-aminopropyl)carbamate, is an organic compound characterized by a protected amine functionality. It features a three-carbon chain with primary amine and Boc-protected amine groups at opposite ends, making it valuable for selective chemical transformations .

Basic Information

The compound's chemical identity can be summarized through the following specifications:

ParameterValue
CAS Number75178-96-0
Molecular FormulaC8H18N2O2
Molecular Weight174.24 g/mol
SMILES NotationNCCCNC(OC(C)(C)C)=O
InChI1S/C8H18N2O2/c1-8(2,3)12-7(11)10-6-4-5-9/h4-6,9H2,1-3H3,(H,10,11)
InChI KeyPOHWAQLZBIMPRN-UHFFFAOYSA-N

The compound contains a tert-butyloxycarbonyl (Boc) protecting group attached to one of the amine functionalities, leaving the other amine free for further chemical modifications .

Physical Properties

N-Boc-1,3-propanediamine possesses several distinct physical characteristics that influence its handling and applications:

PropertyValue
AppearanceColorless to white liquid or low melting solid
Melting Point22°C
Boiling Point94-96°C (0.2 Torr) or 203°C (at atmospheric pressure)
Density0.998 g/cm³ at 20°C
Flash Point>230°F
Refractive IndexNot specified in literature
SolubilityMiscible with methanol

The compound typically appears as a colorless liquid at room temperature but can solidify at lower temperatures due to its melting point being close to standard ambient conditions .

Nomenclature and Synonyms

Given its widespread use in organic chemistry, N-Boc-1,3-propanediamine is known by several alternative names in scientific literature and commercial catalogs.

Common Synonyms

The compound is recognized by numerous synonyms, including:

  • N-(3-Aminopropyl)carbamic acid tert-butyl ester

  • tert-Butyl N-(3-aminopropyl)carbamate

  • N-Boc-1,3-diaminopropane

  • tert-Butyl (3-aminopropyl)carbamate

  • N-1-Boc-1,3-diaminopropane

  • N-(tert-Butoxycarbonyl)-1,3-propanediamine

This variety of names reflects the compound's structural features and its relationship to the parent diamine from which it is derived.

Synthesis Methods

N-Boc-1,3-propanediamine is typically prepared through selective protection of one of the amine groups in 1,3-diaminopropane.

Laboratory Synthesis

The most common synthetic approach involves the reaction of 1,3-diaminopropane with di-tert-butyl dicarbonate (Boc₂O) under controlled conditions:

  • 1,3-diaminopropane is dissolved in dichloromethane at low temperature (0°C)

  • Di-tert-butyl dicarbonate is added slowly while maintaining the temperature

  • The reaction mixture is stirred at room temperature for approximately 3 hours

  • After completion, the mixture is processed through extraction, filtration, and purification steps

The key to successful synthesis is maintaining a high diamine-to-Boc anhydride ratio to favor mono-protection. The reaction is typically conducted under an inert atmosphere (nitrogen or argon) to prevent oxidation of the amine groups .

Yield and Purification

When properly executed, the synthesis can achieve high yields approaching 100% of the theoretical amount. After the reaction, purification is typically accomplished through:

  • Extraction with ethyl acetate

  • Washing with brine solution

  • Drying over anhydrous sodium sulfate

  • Column chromatography for final purification

Industrial Production

In industrial settings, the synthesis follows similar principles but is scaled appropriately with precise control of reaction parameters. The process requires proper temperature management and controlled addition rates to maintain selectivity for mono-protection .

Spectroscopic Characterization

Several analytical techniques are employed to verify the identity and purity of N-Boc-1,3-propanediamine.

NMR Spectroscopy

The ¹H-NMR spectrum (400 MHz, CDCl₃) exhibits characteristic signals:

  • δ 4.88 (br s, 1H) - NH of carbamate

  • δ 3.26-3.14 (m, 2H) - CH₂ adjacent to carbamate NH

  • δ 2.77 (t, J = 6.8 Hz, 2H) - CH₂ adjacent to free amine

  • δ 1.66-1.57 (m, 2H) - central CH₂

  • δ 1.44 (s, 9H) - tert-butyl group

  • δ 1.32 (br, 2H) - NH₂

These spectral features confirm the structure and can be used to assess the purity of synthesized materials.

Other Analytical Methods

Quality control typically involves additional techniques:

  • Infrared spectroscopy to confirm functional groups

  • Gas chromatography for purity assessment (≥96-97% for commercial products)

  • Mass spectrometry for molecular weight confirmation

Commercial suppliers typically verify their products using these methods to ensure both identity and purity.

Applications in Organic Synthesis

N-Boc-1,3-propanediamine serves as a versatile building block in numerous synthetic pathways due to its differential protection pattern.

As a Linker or Spacer

The compound is frequently employed as a linker or spacer in the synthesis of complex molecules:

  • It provides a defined three-carbon chain spacer between functional groups

  • The free primary amine allows for selective coupling reactions

  • The Boc-protected amine can be later deprotected under acidic conditions when needed

This bifunctional nature makes it valuable in constructing molecules with precise spatial arrangements.

In Cross-Coupling Reactions

Research has demonstrated the utility of N-Boc-1,3-propanediamine in various cross-coupling reactions:

  • It serves as a substrate in Suzuki coupling reactions

  • The compound participates in direct α-alkylation of primary aliphatic amines, as shown in recent research

  • It can be incorporated into more complex structures through selective functionalization of the free amine

These applications highlight the compound's versatility in building diverse molecular architectures.

Pharmaceutical Applications

N-Boc-1,3-propanediamine has found significant use in pharmaceutical research and development.

Synthesis of Bioactive Compounds

The compound contributes to the development of therapeutically relevant molecules:

  • It serves as a precursor in the synthesis of spermidine analogs, which have various biological activities

  • The compound is utilized in developing novel antibacterial agents targeting vancomycin-resistant bacteria

  • It features in the synthesis of sulfonamide derivatives with potential biochemical applications

Drug Discovery Applications

In medicinal chemistry, N-Boc-1,3-propanediamine provides several advantages:

  • It allows for the construction of molecules with specific spacing between pharmacophores

  • The compound facilitates the introduction of amino functionalities at defined positions

  • It enables the controlled release of active amines in biological systems after deprotection

Research has demonstrated its value in creating compounds with enhanced pharmacological properties through precise structural modifications.

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